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This document provides a detailed overview and experimental guidelines for the fabrication of

vertical Gallium Nitride (GaN) power devices. The content is structured to provide a

comprehensive understanding of the critical process steps, from substrate engineering to

device fabrication and termination.

Introduction to Vertical GaN Power Devices
Gallium Nitride (GaN) is a wide-bandgap semiconductor that is poised to revolutionize the

power electronics industry.[1][2] Its superior material properties, including a high critical electric

field, high electron mobility, and high thermal conductivity, enable the fabrication of power

devices that are more efficient, smaller, and can operate at higher frequencies than their

silicon-based counterparts.[3][4][5]

While lateral GaN devices have seen widespread commercial adoption, vertical device

architectures are attracting increasing attention for high-power applications.[1][6] Vertical

devices offer several advantages, including the ability to achieve higher breakdown voltages

and current levels without increasing the chip size, and improved thermal management.[1][4][6]

The peak electric field is also moved from the surface to the bulk of the material, enhancing

reliability.[1][6]

The fabrication of high-performance vertical GaN devices is a complex process that involves

several critical steps, each with its own set of challenges. This document will detail the key
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techniques and protocols for substrate engineering, epitaxial growth, and device fabrication.

Substrate Engineering for Vertical GaN Devices
The foundation of a high-quality vertical GaN device is the substrate. The ideal substrate has a

low dislocation density and is closely lattice-matched to GaN. While native GaN substrates are

the preferred choice, their high cost and limited availability have driven the development of

alternative solutions.[6]

Bulk GaN Substrate Growth
Homoepitaxy, the growth of GaN epitaxial layers on a GaN substrate, is the optimal approach

for minimizing defects. Two primary methods are used for growing bulk GaN crystals: Hydride

Vapor Phase Epitaxy (HVPE) and the Ammonothermal method.

Hydride Vapor Phase Epitaxy (HVPE): This is the most common method for producing GaN

substrates due to its high growth rate (exceeding 100 µm/h).[7][8] The process involves the

reaction of gaseous metal chlorides with ammonia at high temperatures.[9] While cost-

effective, HVPE can result in a higher defect density compared to other methods.

Ammonothermal Method: This technique is analogous to the hydrothermal growth of quartz,

but uses supercritical ammonia as the solvent.[10][11] It is capable of producing very high-

quality GaN crystals with low dislocation densities (on the order of 4.0 × 10⁴ cm⁻²).[10]

However, the growth rate is significantly lower than that of HVPE.[7]

Table 1: Comparison of Bulk GaN Growth Techniques

Feature
Hydride Vapor Phase
Epitaxy (HVPE)

Ammonothermal Method

Growth Rate >100 µm/h[7] 2-10 µm/day[7][11]

Dislocation Density ~10⁵ cm⁻²[8] ~10⁴ cm⁻²[10]

Operating Temperature ~1045°C[12] 400-600°C[10]

Operating Pressure < 1 atm[12] 100-400 MPa[10]
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Alternative Substrates for Quasi-Vertical Devices
To address the cost and size limitations of bulk GaN, significant research has focused on

growing GaN on alternative substrates like silicon (Si), silicon carbide (SiC), and sapphire.[6]

[13] These approaches lead to what are often termed "quasi-vertical" devices, where the

current flows vertically through the epitaxial layers but the substrate itself may be removed or is

not GaN.

GaN-on-Si: This is a cost-effective approach, but the large lattice and thermal mismatch

between GaN and Si presents significant challenges in managing stress and defects, limiting

the thickness of the GaN layer that can be grown.[6][14]

GaN-on-SiC: SiC is a better match to GaN in terms of lattice parameter and offers superior

thermal properties. This makes it a promising substrate for high-power, high-frequency

devices.[15]

GaN-on-Sapphire: While sapphire is a cost-effective and insulating substrate, the large

lattice mismatch with GaN leads to high defect densities.[13]

The overall workflow for producing vertical GaN devices, starting from substrate selection, is

illustrated below.
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Caption: High-level workflow for the fabrication of vertical GaN power devices.
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Epitaxial Growth
Once a suitable substrate is obtained, the active layers of the device are grown epitaxially.

Metal-Organic Chemical Vapor Deposition (MOCVD) is the most common technique for the

epitaxial growth of the complex multi-layer structures required for vertical GaN power devices.

[6][16]

A typical epitaxial structure for a vertical GaN diode might consist of a highly doped n⁺-GaN

bottom contact layer, a thick, lightly doped n⁻-GaN drift layer, a p-GaN layer, and a p⁺-GaN top

contact layer.[3][6] The thickness and doping concentration of the drift layer are critical

parameters that determine the breakdown voltage of the device.[6][17]

Protocol for MOCVD Growth of a GaN Drift Layer
This protocol outlines a general procedure for the MOCVD growth of a lightly doped n-type

GaN drift layer, which is a critical component for achieving high breakdown voltage.

1. Substrate Preparation:

Begin with a high-quality, low-dislocation density GaN substrate.
Perform a solvent clean using acetone, methanol, and isopropanol, followed by a deionized
water rinse.
Perform an in-situ bake in the MOCVD reactor under a hydrogen atmosphere at >1000°C to
remove surface contaminants.

2. Growth Parameters:

Precursors: Trimethylgallium (TMGa) for gallium, ammonia (NH₃) for nitrogen, and silane
(SiH₄) for n-type doping.
Carrier Gas: Hydrogen (H₂) or a mixture of H₂ and Nitrogen (N₂).
Growth Temperature: 1000-1100°C.
Reactor Pressure: 100-400 Torr.
V/III Ratio (NH₃/TMGa): >1000. A high V/III ratio is crucial for good crystal quality.
SiH₄ Flow Rate: Adjusted to achieve the target doping concentration (e.g., 1x10¹⁶ to 5x10¹⁶
cm⁻³).[18]

3. Growth Procedure:
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Introduce the carrier gas into the reactor.
Ramp the substrate to the growth temperature.
Introduce NH₃ to stabilize the GaN surface.
Introduce TMGa and SiH₄ to initiate growth.
Continue growth until the desired drift layer thickness is achieved (e.g., 5-15 µm for >1.2 kV
devices).[13][18]
Terminate the TMGa and SiH₄ flows.
Cool down the reactor under an NH₃ and carrier gas ambient.

4. Characterization:

Thickness: Measured using techniques like scanning electron microscopy (SEM) or
ellipsometry.
Doping Concentration: Determined by capacitance-voltage (C-V) measurements on a test
structure.
Crystal Quality: Assessed by X-ray diffraction (XRD) and atomic force microscopy (AFM).

Device Fabrication
The fabrication of a vertical GaN device involves a series of standard semiconductor

processing steps, including photolithography, etching, ion implantation, dielectric deposition,

and metallization.

Trench Etching
Trench structures are fundamental to many vertical GaN device architectures, including trench

MOSFETs and trench-gated Schottky rectifiers.[1] The quality of the trench, particularly the

smoothness of the corners, is critical to avoid electric field crowding and premature device

breakdown.[1]

Table 2: Typical Parameters for GaN Trench Etching
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Parameter Value

Etching Technique
Inductively Coupled Plasma - Reactive Ion

Etching (ICP-RIE)

Etch Chemistry Cl₂/BCl₃/Ar[19]

ICP Power 300 - 800 W

RIE Power 50 - 200 W

Chamber Pressure 2 - 10 mTorr

Mask Material SiO₂ or Ni

Ion Implantation for Selective Doping and Isolation
Ion implantation is a key technology for creating selectively doped regions in vertical GaN

devices, which is challenging to achieve through diffusion due to the high thermal stability of

GaN.[20] It is used for forming p-type regions, n-type source/drain contacts, and for device

isolation.[21][22] A significant challenge with p-type doping using Magnesium (Mg) implantation

is the need for high-temperature annealing (>1300°C) to activate the dopants and repair lattice

damage, which is above the decomposition temperature of GaN.

Edge Termination
A critical aspect of high-voltage vertical GaN device design is the edge termination, which is

necessary to manage the electric field at the device periphery and prevent premature

breakdown.[23][24] Several techniques are employed, each with its own trade-offs between

performance and fabrication complexity.[23]

Field Plates (FP): These are metal extensions over a dielectric layer that help to spread the

depletion region and reduce the peak electric field at the device edge.[3][23]

Guard Rings (GR): These are floating p-n junctions surrounding the main device that help to

distribute the reverse voltage.[24]

Junction Termination Extension (JTE): This involves creating a region of precisely controlled

charge at the device edge, typically through ion implantation, to shape the electric field.[25]
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[26]

Mesa and Bevel Structures: These involve physically shaping the semiconductor to control

the electric field distribution.[23]

Edge Termination Techniques

Field Plate (FP) Trench Termination Guard Ring (GR) Ion Implantation (JTE) Mesa Bevel Low ComplexityMedium ComplexityHigh Complexity

Click to download full resolution via product page

Caption: Comparison of common edge termination techniques for vertical GaN devices.

Protocol for a Trench MIS Field Plate Edge Termination
This protocol outlines the fabrication of a Trench Metal-Insulator-Semiconductor (MIS) Field

Plate, an effective edge termination structure.[3]

1. Epitaxial Structure:

Start with a wafer containing the p⁺/n⁻/n⁺ diode structure. For a 1 kV device, the n⁻ drift
layer may have a doping of ~2.8 x 10¹⁶ cm⁻³ and a thickness of ~6.7 µm.[3]

2. Trench Etching:

Deposit a hard mask (e.g., SiO₂) and pattern it using photolithography to define the trench
area at the device periphery.
Etch the trench into the n⁻ drift layer using a Cl₂-based ICP-RIE process. The trench depth is
a critical design parameter.[3]

3. Dielectric Deposition:
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Thoroughly clean the wafer to remove any etch residues.
Deposit a high-quality dielectric layer, such as SiO₂ or Al₂O₃, using Atomic Layer Deposition
(ALD) to ensure conformal coverage of the trench sidewalls and bottom.[27] The dielectric
thickness is another key design parameter.[3]

4. Field Plate Metallization:

Use photolithography to define the field plate area. The field plate should extend from the
anode contact, over the dielectric, and across the trench.
Deposit the field plate metal (e.g., Ni/Au) using e-beam evaporation or sputtering.
Perform liftoff to remove the excess metal.

5. Annealing:

Perform a post-metallization anneal in a nitrogen atmosphere to form good ohmic contacts
and stabilize the dielectric interfaces.

Conclusion
The development of vertical GaN power devices is a rapidly advancing field with the potential

to significantly impact power electronics.[28][29] Success in this area requires a multi-

disciplinary approach, encompassing materials science for substrate and epitaxial growth, and

process engineering for device fabrication. The protocols and data presented in these notes

provide a foundation for researchers and scientists to develop and optimize the next generation

of high-performance vertical GaN power devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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